Superior Antimicrobial Potency of 2‑Hydroxy‑3,5‑diiodobenzaldehyde Relative to the 3,5‑Dibromo‑2‑hydroxybenzaldehyde Analog
In a direct head-to-head comparison within hydrazone conjugates, the 2-hydroxy-3,5-diiodobenzaldehyde moiety demonstrated significantly stronger antimicrobial activity than the corresponding 3,5-dibromo-2-hydroxybenzaldehyde moiety. Specifically, against Streptococcus agalactiae, the diiodo derivative exhibited a MIC of 3.9 ± 0.5 μM, whereas the dibromo analog required a MIC of 17.3 ± 2.3 μM [1]. This represents a 4.4‑fold improvement in potency attributable solely to the halogen substitution pattern.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 3.9 ± 0.5 μM |
| Comparator Or Baseline | 3,5-Dibromo-2-hydroxybenzaldehyde: 17.3 ± 2.3 μM |
| Quantified Difference | 4.4-fold lower MIC (enhanced potency) |
| Conditions | Hydrazone derivatives tested against Streptococcus agalactiae; MIC determined via broth microdilution |
Why This Matters
For researchers developing antimicrobial hydrazone libraries, selecting the diiodo precursor over the dibromo version can yield substantially more potent lead compounds without altering the core synthetic route.
- [1] Krátký, M., et al. (2021). Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents. Bioorganic & Medicinal Chemistry, 41, 116217. View Source
